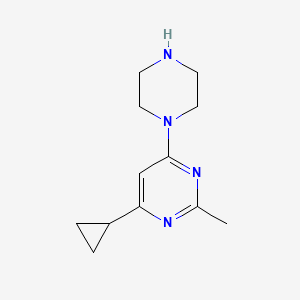

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Übersicht

Beschreibung

“4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H18N4 . It has a molecular weight of 218.3 g/mol.

Molecular Structure Analysis

The InChI code for “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is 1S/C11H16N4/c1-2-9 (1)10-7-11 (14-8-13-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Physical And Chemical Properties Analysis

The physical form of “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is solid .

Wissenschaftliche Forschungsanwendungen

1. Anti-Inflammatory Applications

- Summary : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods : The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes. Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anticancer Applications

- Summary : Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. They have been reported to modulate myeloid leukemia .

- Methods : The specific methods of application or experimental procedures vary depending on the specific type of cancer being treated. For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .

- Results : The results or outcomes obtained also vary depending on the specific type of cancer being treated. For example, imatinib, Dasatinib and nilotinib have shown effectiveness in treating leukemia .

3. Antiviral Applications

- Summary : Indole derivatives, which include pyrimidines, have been found to possess antiviral activities. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

- Methods : The specific methods of application or experimental procedures vary depending on the specific type of virus being targeted. In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results : The compound mentioned above showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

4. Antimicrobial Applications

- Summary : Quinoline derivatives, which include pyrimidines, have been found to possess antimicrobial activities. Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- Methods : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Results : Among the tested compounds, 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrated satisfactory antimicrobial activity due to the presence of cyclopropyl group, compared with norfloxacin .

5. Antioxidant Applications

- Summary : Pyrimidines have been found to possess antioxidant activities. The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and reactive oxygen species, which are known to cause oxidative stress and damage to cells .

- Methods : The specific methods of application or experimental procedures vary depending on the specific type of oxidative stress being targeted. In general, pyrimidines are administered in a way that allows them to interact with free radicals and reactive oxygen species .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

6. Antidiabetic Applications

- Summary : Pyrimidines have been found to possess antidiabetic activities. They have been reported to modulate blood glucose levels and improve insulin sensitivity .

- Methods : The specific methods of application or experimental procedures vary depending on the specific type of diabetes being treated. For example, some pyrimidines are known to inhibit the enzyme alpha-glucosidase, which plays a key role in carbohydrate digestion and glucose absorption .

- Results : The results or outcomes obtained also vary depending on the specific type of diabetes being treated. For example, some pyrimidines have shown effectiveness in controlling blood glucose levels and improving insulin sensitivity .

Zukünftige Richtungen

The future directions for “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” and related compounds could involve further exploration of their potential as therapeutic agents, given the promising activity of related compounds against certain kinases . More research is needed to fully understand their mechanisms of action and potential applications.

Eigenschaften

IUPAC Name |

4-cyclopropyl-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-9-14-11(10-2-3-10)8-12(15-9)16-6-4-13-5-7-16/h8,10,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORQEDSLNFRANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNCC2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213591 | |

| Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine | |

CAS RN |

1707735-25-8 | |

| Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707735-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)

![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)

![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)

![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)